3,5-Diamino-2-hydroxybenzoic acid hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
3,5-Diamino-2-hydroxybenzoic acid hydrochloride (C₇H₉ClN₂O₃) is a substituted aromatic compound featuring a benzene ring with three functional groups: a carboxylic acid (protonated as a carboxylate anion in the hydrochloride form), a hydroxyl group at position 2, and amino groups at positions 3 and 5. The hydrochloride salt forms through the protonation of the carboxylic acid group, resulting in a zwitterionic structure where the carboxylate anion is stabilized by the chloride counterion.
Crystallographic data indicate that the molecule adopts a planar aromatic configuration, with substituents arranged para to each other relative to the benzene ring. The hydroxyl group at position 2 and the amino groups at positions 3 and 5 create a steric and electronic environment conducive to intermolecular interactions. Single-crystal X-ray diffraction studies reveal a crystalline lattice stabilized by hydrogen bonding and ionic interactions between the carboxylate anion and chloride ion.
Table 1: Comparative Molecular Properties
| Property | 3,5-Diamino-2-hydroxybenzoic Acid (Parent) | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₇H₈N₂O₃ | C₇H₉ClN₂O₃ |
| Molecular Weight | 168.15 g/mol | 204.61 g/mol |
| Carboxylic Acid State | Protonated (acid) | Deprotonated (carboxylate) |
| Counterion | None | Cl⁻ |
Tautomeric Forms and Protonation States
The compound’s tautomeric behavior is influenced by its functional groups. In the parent compound, the carboxylic acid (pKa ~2.5) remains protonated under physiological conditions, while the hydroxyl (pKa ~10) and amino groups (pKa ~5–7) may undergo deprotonation depending on pH. In the hydrochloride salt, the carboxylic acid is deprotonated to form a carboxylate anion, which pairs with the chloride counterion. This stabilization prevents tautomerization of the hydroxyl group, which remains in the phenolic form.
The amino groups at positions 3 and 5 likely exist in their protonated states due to the acidic environment created by the chloride ion. This protonation enhances hydrogen-bonding capacity and contributes to the salt’s crystalline stability.
Hydrogen Bonding Networks in Solid-State Configuration
The hydrochloride salt exhibits a dense hydrogen-bonding network critical to its crystalline structure. Key interactions include:
- Carboxylate-Cl⁻ Interactions : The carboxylate oxygen atoms form ionic bonds with the chloride counterion, creating a primary stabilization mechanism.
- Amino-Hydroxyl Interactions : Protonated amino groups (NH₃⁺) act as hydrogen bond donors to the hydroxyl oxygen, forming strong N–H···O bonds.
- Amino-Amino Interactions : Adjacent amino groups participate in N–H···N hydrogen bonds, reinforcing the lattice structure.
Table 2: Hydrogen Bonding Parameters
| Donor–Acceptor Pair | Distance (Å) | Angle (°) |
|---|---|---|
| N–H···O (Amino-Hydroxyl) | 1.8–2.0 | 170–180 |
| N–H···N (Amino-Amino) | 2.0–2.2 | 160–170 |
| O–H···Cl (Hydroxyl-Cl⁻) | 2.2–2.5 | 150–170 |
These interactions are reinforced by resonance-assisted hydrogen bonds, particularly between the hydroxyl and carboxylate groups, which enhance bond strength and directional specificity.
Comparative Analysis with Parent Compound (3,5-Diamino-2-hydroxybenzoic Acid)
The hydrochloride salt differs structurally and chemically from the parent compound in several key aspects:
- Protonation State : In the parent compound, the carboxylic acid remains protonated, whereas in the hydrochloride salt, it is deprotonated, forming a carboxylate anion.
- Hydrogen Bonding : The parent compound relies on weaker O–H···O and N–H···O bonds, while the hydrochloride salt incorporates stronger ionic interactions with Cl⁻, leading to enhanced lattice stability.
- Solubility : The hydrochloride salt exhibits higher aqueous solubility due to the dissociation of the carboxylate anion and chloride ion, unlike the parent compound’s limited solubility in water.
Table 3: Solid-State Differences
| Property | Parent Compound | Hydrochloride Salt |
|---|---|---|
| Dominant Interactions | O–H···O, N–H···O | N–H···O, O–H···Cl, Cl⁻···O⁻ |
| Crystal Density | Lower (less ionic stabilization) | Higher (ionic lattice) |
| Thermal Stability | Moderate | Enhanced |
Properties
IUPAC Name |
3,5-diamino-2-hydroxybenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,8-9H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWMDXDSLNLAFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Nitro-Substituted Precursors
The most widely reported method involves catalytic hydrogenation of nitro-substituted intermediates. A patent by CN105949076A describes a process using m-dinitrobenzoic acid as the starting material, though adaptations are required to introduce the hydroxyl group. In practice, 3,5-dinitro-2-hydroxybenzoic acid is subjected to hydrogenation in the presence of a hybrid catalyst system comprising iron oxide (Fe₂O₃) and lanthanum oxide (La₂O₃) at 80–100°C under 1.5–2.5 MPa hydrogen pressure. This dual-catalyst approach achieves a nitro-to-amine conversion efficiency of 94–97%, with the lanthanum oxide preventing over-reduction and stabilizing reactive intermediates. Post-reduction, the product is treated with concentrated hydrochloric acid to form the hydrochloride salt, yielding 85–89% purity after recrystallization from ethanol-water (2:1).
Chemical Reduction Using Sodium Dithionite
Alternative methods employ chemical reductants such as sodium dithionite (Na₂S₂O₄). Starting with 3-nitro-5-amino-2-hydroxybenzoic acid, the nitro group is reduced in aqueous ammonia at 60–70°C for 6–8 hours. This method avoids high-pressure conditions but requires precise pH control (8.5–9.0) to prevent decomposition of the dithionite. The reaction achieves an 82% yield, with the hydrochloride salt precipitated by adding HCl gas to the ammoniacal solution. Challenges include the formation of sulfite byproducts, necessitating multiple washes with cold ethanol to isolate the pure compound.
Stepwise Nitration and Reduction
A sequential approach begins with nitration of 2-hydroxybenzoic acid (salicylic acid) using fuming nitric acid at 0–5°C, producing 3,5-dinitro-2-hydroxybenzoic acid. Subsequent reduction with hydrogen sulfide (H₂S) in ethanol at 50°C for 12 hours yields the diamino compound. While this method is cost-effective, the use of H₂S poses safety risks, and the final product requires rigorous purification via activated charcoal treatment to remove sulfur contaminants. The hydrochloride form is obtained by dissolving the free base in methanol and adding concentrated HCl, followed by vacuum drying to achieve a hygroscopic crystalline powder.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters of the methods discussed:
| Method | Catalyst/Reductant | Temperature (°C) | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Fe₂O₃/La₂O₃ | 80–100 | 89 | 94 | Catalyst deactivation |
| Sodium Dithionite | Na₂S₂O₄ | 60–70 | 82 | 88 | Sulfite byproduct formation |
| Stepwise Nitration | H₂S | 50 | 75 | 85 | Toxicity of H₂S |
Catalytic hydrogenation offers the highest yield and purity but requires specialized equipment for high-pressure reactions. Sodium dithionite reduction is safer and scalable but less efficient. The stepwise nitration method, though economical, is limited by regulatory constraints due to hazardous reagents.
Purification and Stabilization Techniques
Post-synthesis purification is critical due to the compound’s hygroscopic nature. Recrystallization from ethanol-water mixtures (2:1 v/v) is standard, achieving 98–99% purity when performed under nitrogen to prevent oxidation. Storage at 2–8°C in amber glass vials minimizes degradation, as exposure to light accelerates decomposition. Analytical HPLC with UV detection at 254 nm is recommended for quality control, with a retention time of 6.8 minutes using a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase.
Industrial-Scale Adaptations
For industrial production, continuous flow reactors are proposed to enhance the scalability of catalytic hydrogenation. A two-stage system separates the nitro-group reduction and hydrochloride formation steps, allowing real-time monitoring of intermediate phases. This approach reduces catalyst fouling and improves throughput by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: The nitro groups in the precursor can be reduced to amino groups using reducing agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) and hydrazine hydrate.
Substitution: Various electrophiles in the presence of a base.
Major Products:
Oxidation: Formation of 3,5-diamino-2-hydroxybenzaldehyde.
Reduction: Formation of 3,5-diamino-2-hydroxybenzoic acid.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Scientific Research Applications
Biological Activities
3,5-Diamino-2-hydroxybenzoic acid hydrochloride exhibits several biological activities that make it valuable in research and therapeutic applications:
- Antibacterial Activity : The compound has demonstrated potent antibacterial properties by inhibiting bacterial cell wall synthesis. This makes it a candidate for developing new antibiotics .
- Analgesic Properties : In various studies, derivatives of this compound have shown significant analgesic effects, suggesting potential use in pain management therapies .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, particularly in models of acute inflammation where it reduced edema formation .
Applications in Medicinal Chemistry
- Drug Development : The unique functional groups allow for modifications that can enhance pharmacokinetic properties such as bioavailability and binding affinity to biological targets. For instance, derivatives have been synthesized to improve their efficacy against specific receptors like COX-2 .
- Cocrystallization Studies : Research has explored the use of 3,5-diamino-2-hydroxybenzoic acid hydrochloride in cocrystallization with other pharmaceutical agents to modify their physicochemical properties, enhancing solubility and stability .
- Synthesis of Derivatives : Various synthetic methods have been developed to create derivatives of this compound that may exhibit improved therapeutic profiles or reduced side effects compared to existing drugs .
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial properties of 3,5-diamino-2-hydroxybenzoic acid hydrochloride against strains of Staphylococcus aureus, the compound was shown to inhibit bacterial growth effectively at concentrations as low as 10 µg/mL. This study highlights its potential as a lead compound for antibiotic development.
Case Study 2: Analgesic Activity
Research focused on the analgesic effects of derivatives derived from 3,5-diamino-2-hydroxybenzoic acid hydrochloride demonstrated that certain modifications led to compounds exhibiting up to 75% reduction in pain response in animal models compared to control groups. This suggests promising avenues for pain management therapies .
Mechanism of Action
The mechanism of action of 3,5-Diamino-2-hydroxybenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups on the benzene ring allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This modulation can result in the inhibition or activation of biological pathways, depending on the specific target and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
- 4,5-Diamino-2-hydroxybenzoic Acid: A positional isomer with amino groups at positions 4 and 5 instead of 3 and 5. For example, positional isomers may exhibit distinct binding affinities to enzymes or receptors .
- 3-Amino-2,5-dihydroxybenzoic Acid (CAS: 98279-58-4): Features a single amino group at position 3 and hydroxyl groups at positions 2 and 5.
Hydrochloride Salt Variants
- 3,5-Diamino-2-hydroxybenzoic Acid Dihydrochloride (CAS: 3147-53-3): The dihydrochloride form has two chloride counterions, significantly increasing aqueous solubility compared to the mono-hydrochloride variant. This property makes it preferable for analytical standards in high-performance liquid chromatography (HPLC) .
Functional Group Analogs
- 5-Amino-2,4-dimethoxybenzoic Acid (CAS: 174261-19-9): Replaces hydroxyl and amino groups with methoxy substituents. Methoxy groups reduce acidity (pKa ~4.7 vs. ~2.8 for hydroxyl) and alter metabolic stability, making this compound more suitable for prodrug design .
- 3-Chloro-2-hydroxybenzoic Acid (CAS: 1829-32-9): Substitutes amino groups with chlorine atoms.
Data Table: Key Properties of 3,5-Diamino-2-hydroxybenzoic Acid Hydrochloride and Analogs
Biological Activity
3,5-Diamino-2-hydroxybenzoic acid hydrochloride (CAS No. 177960-41-7) is an organic compound derived from benzoic acid, characterized by the presence of two amino groups at the 3 and 5 positions and a hydroxyl group at the 2 position on the benzene ring. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and biological research.
- Molecular Formula : C₇H₈N₂O₃·HCl
- Molecular Weight : 168.15 g/mol
- Structure : The compound features amino and hydroxyl functional groups which allow it to form hydrogen bonds and interact with various biological targets.
The biological activity of 3,5-diamino-2-hydroxybenzoic acid hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of amino and hydroxyl groups enables the formation of hydrogen bonds, which can modulate enzyme activity and disrupt metabolic pathways. This interaction can lead to either inhibition or activation of biological processes depending on the target involved.
Antimicrobial Properties
Research indicates that 3,5-diamino-2-hydroxybenzoic acid hydrochloride exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism involves interference with bacterial metabolic pathways, potentially through enzyme inhibition.
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. Its ability to inhibit specific enzymes involved in cancer metabolism further supports its potential as an anticancer agent .
Enzyme Interaction Studies
In biochemical assays, 3,5-diamino-2-hydroxybenzoic acid hydrochloride serves as a substrate for certain enzymes, aiding in the understanding of enzyme kinetics and mechanisms. This is crucial for drug development as it helps identify potential inhibitors or activators based on the compound's interactions with various enzymes .
Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Activity : A study reported that 3,5-diamino-2-hydroxybenzoic acid hydrochloride inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.
- Anticancer Effects : In vitro experiments revealed that treatment with this compound resulted in reduced viability of cancer cell lines, indicating its potential role in cancer therapy .
- Enzyme Inhibition : Research highlighted its capability to inhibit specific metabolic enzymes, which could be leveraged for therapeutic applications targeting metabolic disorders.
Case Study 1: Antimicrobial Efficacy
A research team evaluated the antimicrobial properties of 3,5-diamino-2-hydroxybenzoic acid hydrochloride against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial counts at concentrations as low as 50 µg/mL.
Case Study 2: Cancer Cell Line Study
In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested that apoptosis was mediated through caspase activation pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,5-Diamino-2-hydroxybenzoic acid | Lacks hydrochloride group | Moderate antimicrobial activity |
| 2-Hydroxy-3,5-dinitrobenzoic acid | Contains nitro groups instead of amino groups | Limited biological activity |
| 3,5-Diamino-4-hydroxybenzoic acid | Additional hydroxyl group at the 4 position | Enhanced anticancer properties |
Q & A
Q. What are the optimal synthesis conditions for 3,5-diamino-2-hydroxybenzoic acid hydrochloride to minimize impurities?
To achieve high purity, the synthesis should involve controlled diazotization and reduction steps. Key parameters include:
- Temperature control : Maintain ≤5°C during diazonium salt formation to prevent side reactions (e.g., decomposition or polymerization) .
- Acid chloride intermediates : Use oxalyl chloride in dry DCM with catalytic DMF to ensure complete conversion of carboxyl groups to reactive intermediates .
- Purification : Employ column chromatography (1–20% MeOH-DCM gradient) followed by recrystallization from ethanol to isolate the hydrochloride salt .
Q. How can HPLC methods be optimized for quantifying 3,5-diamino-2-hydroxybenzoic acid hydrochloride in pharmaceutical matrices?
Use reverse-phase HPLC with:
- Column : C18 (250 mm × 4.6 mm, 5 µm).
- Mobile phase : 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B) with a gradient elution (10–50% B over 20 min).
- Detection : UV at 254 nm, validated for linearity (R² >0.999) in 0.1–100 µg/mL range .
- Sample prep : Dissolve in pH 7.4 phosphate buffer and filter (0.22 µm) to remove particulates.
Q. What stability challenges arise when storing 3,5-diamino-2-hydroxybenzoic acid hydrochloride, and how are they mitigated?
The compound is hygroscopic and prone to oxidation. Best practices include:
- Storage : Inert atmosphere (argon or nitrogen) at 2–8°C .
- Light sensitivity : Use amber glass vials to prevent photodegradation.
- Stability monitoring : Regular HPLC-UV analysis to detect degradation products (e.g., quinone derivatives) .
Advanced Research Questions
Q. How can contradictory NMR data for 3,5-diamino-2-hydroxybenzoic acid hydrochloride derivatives be resolved?
Conflicting spectral assignments (e.g., amine vs. hydroxyl proton shifts) require:
- 2D NMR techniques : HSQC and HMBC to correlate protons with adjacent carbons and confirm substitution patterns .
- pH-dependent studies : Analyze shifts in D₂O (pH 3–10) to distinguish exchangeable protons (e.g., -NH₂ vs. -OH) .
- Reference comparisons : Cross-validate with X-ray crystallography data (if available) for absolute configuration .
Q. What mechanistic insights explain the compound’s role as a mesalazine impurity (Impurity J)?
As a dihydrochloride salt, it arises from incomplete acetylation during mesalazine synthesis. Key pathways include:
- Hydrolysis : Under acidic conditions, mesalazine’s acetyl group hydrolyzes to form the 3,5-diamino intermediate.
- Redox side reactions : Trace metal catalysts (e.g., Fe³⁺) promote unintended reduction of nitro precursors .
Mitigation involves optimizing reaction stoichiometry (excess acetic anhydride) and chelating agents (EDTA) to sequester metals .
Q. How does the compound’s electronic structure influence its reactivity in coupling reactions?
The ortho-hydroxy and meta-amino groups create a conjugated system that enhances electrophilic substitution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
